6-Bromo-3-chloroimidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-3-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine and chlorine atoms at the 6 and 3 positions, respectively, on the imidazo[1,2-a]pyridine ring. It has a molecular formula of C7H4BrClN2 and a molecular weight of 231.48 g/mol .
Mechanism of Action
Target of Action
Compounds with an imidazo[1,2-a]pyridine core have been shown to exhibit anti-proliferative activity againstS. pneumoniae .
Mode of Action
It’s known that imidazo[1,2-a]pyridine analogues can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been associated with the inhibition of bacterial proliferation .
Result of Action
Related compounds have shown significant reduction in bacterial load in acute tb mouse models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with 1,3-dibromo-2-chloropropane in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of microwave irradiation to accelerate the reaction. This method not only reduces the reaction time but also enhances the yield of the desired product. The use of microwave irradiation in organic synthesis has gained popularity due to its efficiency and eco-friendly nature .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloroimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Oxidation Reactions: Products include oxides and other oxidized derivatives.
Reduction Reactions: Products include dehalogenated imidazo[1,2-a]pyridines.
Scientific Research Applications
6-Bromo-3-chloroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of new pharmaceutical agents targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-chloroimidazo[1,2-a]pyridine: Similar in structure but with different substitution patterns.
8-Bromo-6-chloroimidazo[1,2-a]pyridine: Another analog with bromine and chlorine atoms at different positions.
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: A related compound with a different ring structure .
Uniqueness
6-Bromo-3-chloroimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-bromo-3-chloroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWMBCKAGFPRTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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